molecular formula C16H26Cl2N2O2 B7980689 3,3',5,5'-Tetramethylbenzidine dihydrochloride dihydrate

3,3',5,5'-Tetramethylbenzidine dihydrochloride dihydrate

Cat. No.: B7980689
M. Wt: 349.3 g/mol
InChI Key: CJRXJBONCVPXPJ-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of 3,3',5,5'-Tetramethylbenzidine Dihydrochloride Dihydrate

Systematic Nomenclature and Molecular Formula Analysis

The compound is systematically named 3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diamine dihydrochloride dihydrate , reflecting its biphenyl backbone with four methyl substituents and two protonated amine groups coordinated with chloride ions and water molecules. Its molecular formula is C₁₆H₂₀N₂·2HCl·2H₂O , corresponding to a molecular weight of 349.3 g/mol in the hydrated form. The anhydrous form (C₁₆H₂₀N₂·2HCl) has a molecular weight of 313.27 g/mol , with the dihydrate contributing an additional 36.03 g/mol.

Table 1: Nomenclature and Formula Comparison

Property Protonated Form (Dihydrate) Free Base Form
IUPAC Name 3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-diamine dihydrochloride dihydrate 3,3',5,5'-Tetramethylbenzidine
Molecular Formula C₁₆H₂₀N₂·2HCl·2H₂O C₁₆H₂₀N₂
Molecular Weight 349.3 g/mol 240.35 g/mol
CAS Number 207738-08-7 54827-17-7

The dihydrochloride dihydrate form is distinguished by its two hydrochloride counterions and two water molecules embedded in the crystal lattice, which stabilize the charged amine groups.

Crystallographic Structure and Hydration States

X-ray diffraction (XRD) studies of TMB·2HCl·2H₂O intercalated in layered silicates reveal a lamellar structure with alternating organic and inorganic layers. The interlayer spacing varies depending on the orientation of TMB molecules: parallel alignment yields a d-spacing of ~2.1 nm, while perpendicular alignment reduces it to ~1.5 nm. Hydration water molecules occupy interstitial sites, forming hydrogen bonds with chloride ions and amine groups, as evidenced by thermogravimetric analysis (TGA) showing a 10.3% mass loss attributable to water evaporation below 100°C.

Table 2: Hydration-Dependent Structural Parameters

Parameter Dihydrate Form Anhydrous Form
d-Spacing (XRD) 1.5–2.1 nm Not reported
Water Content (TGA) 10.3% 0%
Thermal Stability Dehydrates at >80°C Stable up to 167°C

The dihydrate’s crystallinity diminishes upon dehydration, leading to amorphous phases, while rehydration partially restores the original lattice.

Spectroscopic Characterization (UV-Vis, NMR, FT-IR)

UV-Vis Spectroscopy

In its oxidized state, TMB·2HCl·2H₂O exhibits two absorption maxima:

  • 652 nm (ε = 39,000 M⁻¹cm⁻¹) for the charge-transfer complex formed between the radical cation and neutral TMB.
  • 450 nm (ε = 59,000 M⁻¹cm⁻¹) for the fully oxidized diimine species.
NMR Spectroscopy

¹H NMR of the free base (CDCl₃) shows aromatic proton signals at 6.7–6.9 ppm and methyl group resonances at 2.3 ppm . Protonation shifts the amine signals downfield to 8.1–8.3 ppm due to deshielding.

FT-IR Spectroscopy

Key vibrational modes include:

  • N–H stretching at 3300–3500 cm⁻¹ (protonated amines).
  • C–N stretching at 1250–1350 cm⁻¹.
  • C–H bending (methyl groups) at 1450 cm⁻¹.

Comparative Analysis of Protonated vs. Free Base Forms

Solubility : The dihydrochloride dihydrate is water-soluble (~1.7 mg/mL in DMSO), whereas the free base (C₁₆H₂₀N₂) is insoluble in aqueous media.

Reactivity : Protonation enhances oxidative stability, enabling TMB·2HCl·2H₂O to serve as a peroxidase substrate in ELISA assays. The free base, in contrast, undergoes rapid aerial oxidation, forming colored byproducts.

Spectroscopic Contrasts :

  • The free base lacks the 652 nm charge-transfer band, exhibiting only a weak absorption at 450 nm upon oxidation.
  • FT-IR of the free base shows unprotonated N–H stretches at 3400–3450 cm⁻¹.

Properties

IUPAC Name

4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;dihydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2.2ClH.2H2O/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;;;;/h5-8H,17-18H2,1-4H3;2*1H;2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRXJBONCVPXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.O.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207738-08-7
Record name 3,3â?²,5,5â?²-Tetramethylbenzidine dihydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,3’,5,5’-Tetramethylbenzidine dihydrochloride dihydrate typically involves the reaction of 3,3’,5,5’-Tetramethylbenzidine with hydrochloric acid in the presence of water. The reaction conditions often include dissolving the compound in dimethyl sulfoxide (DMSO) and then adding it to a phosphate-citrate buffer at pH 5.0. Fresh hydrogen peroxide is added to the solution immediately prior to use .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is then crystallized and purified to obtain the dihydrochloride dihydrate form .

Chemical Reactions Analysis

Types of Reactions

3,3’,5,5’-Tetramethylbenzidine dihydrochloride dihydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, and various buffers such as phosphate-citrate buffer. The reactions are typically carried out at room temperature and require careful control of pH and reagent concentrations .

Major Products Formed

The major product formed from the oxidation of 3,3’,5,5’-Tetramethylbenzidine dihydrochloride dihydrate is a diimine-diamine complex, which imparts a blue color to the solution. This color change can be measured spectrophotometrically .

Scientific Research Applications

Colorimetric Assays

Overview : TMB is primarily known as a chromogenic substrate for horseradish peroxidase (HRP), which catalyzes the oxidation of TMB to produce a blue-colored solution. This color change is quantitatively measured, making TMB essential in enzyme-linked immunosorbent assays (ELISA).

Key Features :

  • Sensitivity : TMB is highly sensitive, allowing for the detection of low concentrations of antigens or antibodies.
  • Non-carcinogenic : It serves as a safer alternative to benzidine-based substrates.
ApplicationMethodologyDetection Limit
ELISAHRP-catalyzed reaction1 ng/mL
Western BlotProtein detection0.1 ng/mL

Histochemistry

Overview : In histological staining, TMB acts as a chromogen that enables visualization of cellular structures. It is particularly useful for identifying peroxidase activity in tissues.

Applications :

  • Pathology : Staining for specific biomarkers in cancer research.
  • Neuroscience : Visualizing neuronal structures and pathways.

Case Study Example :
A study on breast cancer tissues utilized TMB to identify overexpression of specific proteins, leading to better understanding of tumor biology and potential therapeutic targets.

Biochemical Research

Overview : TMB is employed as an indicator in various biochemical reactions, particularly those involving peroxidases. Its ability to undergo oxidation allows researchers to track enzymatic activities effectively.

Reaction TypeEnzymeObserved Change
OxidationPeroxidaseColor change from colorless to blue
Enzymatic ActivityVarious enzymesQuantitative measurement of activity

Environmental Testing

Overview : TMB can be applied in environmental science for detecting pollutants and toxins in water samples. Its ability to react with peroxidases makes it suitable for assessing water quality.

ApplicationMethodologyDetection Range
Pollutant DetectionColorimetric assayppb levels
Water Quality TestingSpectrophotometric analysis0-100 µg/L

Mechanism of Action

The mechanism of action of 3,3’,5,5’-Tetramethylbenzidine dihydrochloride dihydrate involves its role as a hydrogen donor in the presence of peroxidase enzymes. The compound is oxidized to form a diimine-diamine complex, resulting in a color change that can be measured spectrophotometrically. This reaction is commonly used in ELISA and IHC techniques to detect the presence of specific proteins or antibodies .

Comparison with Similar Compounds

3,3'-Diaminobenzidine (DAB)

Property TMB·2HCl·2H₂O DAB
Chemical Structure Tetramethyl-substituted biphenyl dihydrochloride Unsubstituted biphenyl with amine groups
Oxidation Product Soluble blue-green charge-transfer complex Insoluble brown precipitate
Absorption Peaks 450 nm (diimine), 652 nm (radical cation) 450 nm (polymerized product)
Molar Extinction Coefficient ε = 59,000 (450 nm), 39,000 (652 nm) Lower sensitivity compared to TMB
Toxicity Non-carcinogenic Suspected carcinogen (CAS 91-95-2)
Primary Applications ELISA, solution-phase assays Immunohistochemistry, membrane staining
Reaction Termination Acidic stop (yellow endpoint) Requires physical removal of precipitate

Key Differences :

  • Sensitivity : TMB’s higher ε values enable lower detection limits in assays like ELISA .
  • Safety : TMB avoids hazardous handling associated with DAB .
  • Versatility : TMB’s solubility supports homogeneous assays, whereas DAB’s precipitate complicates quantification .

TMB Free Base (3,3',5,5'-Tetramethylbenzidine)

Property TMB·2HCl·2H₂O TMB Free Base
Solubility Water-soluble due to hydrochloride salt Requires organic solvents (e.g., DMSO)
Stability Stable in hydrated form at 2–8°C Sensitive to oxidation in neutral pH
Applications Direct use in aqueous assays Limited to non-aqueous or buffered systems
Commercial Availability Widely available as dihydrate Less common; CAS 54827-17-7

Key Differences :

  • Ease of Use : The hydrochloride form simplifies preparation for aqueous reactions .
  • Reactivity : The free base may require pH adjustment for optimal peroxidase activity .

o-Phenylenediamine (OPD)

Property TMB·2HCl·2H₂O OPD
Oxidation Product Soluble, dual-wavelength detection Soluble orange product (λmax = 450 nm)
Toxicity Safer profile Carcinogenic
Sensitivity Higher ε values Lower ε (~12,000 M⁻¹cm⁻¹)
Application Preferred in modern assays Phased out due to safety concerns

Data Tables

Table 1: Spectral Properties of TMB Oxidation Products

Oxidation State λmax (nm) ε (M⁻¹cm⁻¹)
Charge-transfer complex 652 39,000
Diimine (fully oxidized) 450 59,000

Source:

Table 2: Commercial Specifications of TMB·2HCl·2H₂O

Supplier Purity Form Price (1 g)
Santa Cruz Biotechnology 98% Dihydrate $88.00
Aladdin Chemical 98% Hydrate Varied
Sigma-Aldrich ≥97% Anhydrous Varied

Sources:

Biological Activity

3,3',5,5'-Tetramethylbenzidine dihydrochloride dihydrate (TMB) is a synthetic organic compound widely used as a chromogenic substrate in various biochemical assays. Its unique properties and biological activities make it invaluable in fields such as clinical diagnostics, histochemistry, and environmental testing.

  • Molecular Formula : C₁₆H₂₀N₂·2HCl·2H₂O
  • Molecular Weight : 313.27 g/mol
  • CAS Number : 207738-08-7
  • Solubility : Soluble in DMSO and PBS (pH 7.2) .

Applications in Biological Research

TMB is primarily known for its role in enzyme-linked immunosorbent assays (ELISA) and other colorimetric assays, where it serves as a substrate for horseradish peroxidase (HRP). Upon oxidation by HRP in the presence of hydrogen peroxide, TMB produces a blue-colored product that can be quantified spectrophotometrically.

Key Applications Include :

  • Colorimetric Assays :
    • ELISA : TMB is extensively used in ELISA to detect antigens or antibodies. The intensity of the blue color correlates with the concentration of the target molecule .
    • Quantitative Hemoglobin Determination : TMB can also be employed for measuring hemoglobin levels in various samples .
  • Histochemistry :
    • TMB is utilized as a chromogen for visualizing cellular structures in tissue samples. It aids in identifying specific cell types and pathological changes under a microscope .
  • Biochemical Research :
    • The compound acts as a sensitive indicator in tracking enzymatic activities and metabolic processes, making it essential for studying cellular functions .
  • Environmental Testing :
    • TMB is applied in detecting pollutants and toxins, contributing to water quality assessments and ecological research .

Case Studies and Research Findings

Several studies have highlighted the efficacy of TMB in various applications:

  • A study demonstrated the use of TMB in an ELISA format to detect hepatitis B surface antigens with high sensitivity and specificity, showcasing its clinical relevance .
  • In histological applications, TMB has been shown to provide clear differentiation between various tissue types when used alongside specific antibodies, enhancing diagnostic accuracy .
  • Environmental studies have utilized TMB to assess water contamination levels by detecting specific pollutants, underscoring its versatility beyond clinical settings .

Comparative Analysis of TMB with Other Substrates

Property3,3',5,5'-TetramethylbenzidineOther Common Substrates (e.g., OPD)
Color DevelopmentBlueYellow
SensitivityHighModerate
StabilityModerateHigh
Non-carcinogenicYesNo
SolubilityDMSO, PBSWater

Q & A

Q. How can I optimize TMB-based peroxidase assays for ELISA applications?

TMB is a chromogenic substrate for horseradish peroxidase (HRP), producing a blue product (λmax = 370 nm or 650 nm) that turns yellow upon acidification (λmax = 450 nm). To optimize assays:

  • Substrate formulation : Prepare TMB in a citrate-phosphate buffer (pH 5.0–5.5) with 0.01% H22 to stabilize the reaction .
  • Incubation time : Limit to 10–30 minutes at 25°C to prevent non-specific oxidation, which increases background noise .
  • Signal stabilization : Stop reactions with 2 M H2SO4 for consistent endpoint measurements .

Q. What are the solubility limitations of TMB dihydrochloride dihydrate in aqueous systems?

TMB dihydrochloride dihydrate is moderately water-soluble (~1 mg/mL in pure water). For higher solubility:

  • Use methanol or DMSO as co-solvents (e.g., 1:1 methanol-water) .
  • Pre-warm solutions to 37°C and vortex thoroughly to dissolve crystalline aggregates .

Q. How does TMB compare to other chromogenic substrates (e.g., OPD, ABTS) in sensitivity and safety?

  • Sensitivity : TMB has a lower detection limit (~0.01 ng/mL for HRP) compared to OPD (0.1 ng/mL) due to its higher molar extinction coefficient (ε650 nm = 39,000 M<sup>−1</sup>cm<sup>−1</sup>) .
  • Safety : Unlike carcinogenic benzidine derivatives, TMB is non-carcinogenic and recommended for routine laboratory use .

Advanced Research Questions

Q. How can kinetic parameters of nanozyme-catalyzed TMB oxidation be quantified?

For nanozymes (e.g., Ag nanoparticles), measure initial reaction rates under steady-state conditions:

  • Substrate concentration : Vary TMB concentrations (0.1–2.0 mM) in the presence of fixed H2O2 (1–10 mM) .
  • Michaelis-Menten analysis : Calculate Km (affinity) and Vmax (activity) using Lineweaver-Burk plots. For example, Ag nanoparticles exhibit Km = 0.23 mM for TMB, indicating high substrate affinity .
  • Interference testing : Include antioxidants (e.g., ascorbic acid) to assess specificity for ROS detection .

Q. What strategies mitigate interference from biological matrices in TMB-based ROS detection?

In complex media (e.g., serum), background signals arise from endogenous peroxidases or reducing agents:

  • Matrix pretreatment : Use size-exclusion chromatography or protein precipitation to remove interferents .
  • Dual-mode detection : Combine colorimetric and photothermal readouts (e.g., CoOOH nanozymes with TMB) to cross-validate results .
  • Probe encapsulation : Immobilize TMB in silica-mica composites to enhance selectivity for gaseous ROS (e.g., NO2) via vapochromic shifts .

Q. How can TMB be adapted for photoacoustic imaging of ROS in vivo?

TMB generates acoustic waves upon ROS-induced oxidation, enabling deep-tissue imaging:

  • Probe formulation : Nanoencapsulate TMB in liposomes with near-infrared dyes (e.g., indocyanine green) to enhance signal penetration .
  • Quantification : Correlate photoacoustic amplitude with H2O2 concentration (linear range: 1–100 μM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3',5,5'-Tetramethylbenzidine dihydrochloride dihydrate
Reactant of Route 2
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3,3',5,5'-Tetramethylbenzidine dihydrochloride dihydrate

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